molecular formula C15H23N3OS B2617437 N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide CAS No. 921466-95-7

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2617437
CAS No.: 921466-95-7
M. Wt: 293.43
InChI Key: HGTMHBKJCNDXEP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide is a compound that features a cyclopentyl group attached to an imidazole ring via a thioacetamide linkage Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The cyclopentyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The thioacetamide group can also interact with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    N-Cyclopentyl-2-[(1-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with an ethyl group instead of a cyclopentyl group.

Uniqueness

N-cyclopentyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of two cyclopentyl groups, which can influence its chemical properties and biological activity. The specific arrangement of these groups can affect the compound’s ability to interact with molecular targets, making it distinct from other imidazole derivatives.

Properties

IUPAC Name

N-cyclopentyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-14(17-12-5-1-2-6-12)11-20-15-16-9-10-18(15)13-7-3-4-8-13/h9-10,12-13H,1-8,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTMHBKJCNDXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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